molecular formula C9H7NO2S2 B2416015 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 863669-69-6

2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2416015
CAS No.: 863669-69-6
M. Wt: 225.28
InChI Key: SRJPLNCSOGDLEC-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both thiophene and thiazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPLNCSOGDLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the condensation of thiophene-3-carboxaldehyde with thiosemicarbazide to form the thiazole ring, which is then followed by acylation to introduce the acetic acid group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmacological Activities

The compound is primarily investigated for its anticancer , antimicrobial , and anti-inflammatory properties. Its structural components, particularly the thiophene and thiazole rings, are known to enhance biological activity.

Anticancer Activity

Research has indicated that derivatives of thiophene and thiazole exhibit significant anticancer properties. For instance, a study on 1,3,4-thiadiazole derivatives demonstrated their effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, suggesting that similar compounds may possess comparable activities .

Case Study : A series of thiophene-based compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited potent anticancer activity, leading to further investigations into their mechanisms of action and potential as therapeutic agents .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that thiophene and thiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Case Study : A recent investigation into the synthesis of novel thiadiazole derivatives revealed their efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of these compounds in developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid may also exhibit anti-inflammatory effects. Compounds containing thiazole rings have been reported to reduce inflammation through various biochemical pathways, making them candidates for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiophene or thiazole moieties can significantly influence biological activity.

ModificationEffect on Activity
Substitution on thiophene ringEnhanced anticancer activity
Alteration of carboxylic acid groupImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with various molecular targets. The thiophene and thiazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Thiophene-2-acetic acid
  • Thiophene-3-acetic acid
  • Thiazole-4-acetic acid

Comparison: 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both thiophene and thiazole rings, which confer a combination of properties not found in simpler analogs. This dual-ring structure enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H7NO2S2C_9H_7NO_2S_2. Its structure can be represented by the following SMILES notation: C1=CSC=C1C2=NC(=CS2)CC(=O)O . This compound features a thiazole ring fused with a thiophene moiety, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Minimum Inhibitory Concentrations (MICs) :
A review of literature indicates that certain thiazole derivatives demonstrate MIC values ranging from 0.5 to 8 µg/mL against S. aureus and other pathogens . Specifically, compounds similar to this compound have been tested, showing promising results in inhibiting bacterial growth.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound. The results showed that these compounds were effective against a range of pathogens with varying MIC values .
  • Resistance Studies :
    A single-point resistance study highlighted the effectiveness of thiazole derivatives in overcoming resistance mechanisms in bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The findings indicated that modifications in the thiazole structure could enhance antibacterial potency .

Data Tables

Biological Activity MIC (µg/mL) Pathogen Tested
Antimicrobial0.5 - 8Staphylococcus aureus
Antimicrobial15.625 - 31.25Pseudomonas aeruginosa
Anticancer< 0.12Pancreatic cancer cells

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